3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of bromomethylphenylboronic acid pinacol ester . A paper discusses the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research is relevant because it explores compounds structurally related to the specified oxadiazole derivative (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Characterization of Heterocyclic Derivatives
- El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, exploring their structural characteristics. This research provides insights into the chemical properties of compounds similar to the oxadiazole derivative (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Shih et al. (2015) investigated m-terphenyl oxadiazole derivatives for their potential use in blue, green, and red phosphorescent organic light-emitting diodes. This study is particularly relevant for understanding the electronic applications of oxadiazole derivatives (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Polymorphism and Potential Anticancer Activity
- Research by Shishkina et al. (2019) focused on the polymorphism of certain oxadiazole-containing compounds, assuming their potential anticancer activity. This study offers insights into the structural diversity and potential medicinal applications of oxadiazole derivatives (Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019).
Synthesis of Thermally Stable Polymers
- Mansoori et al. (2012) explored the synthesis of new, thermally stable aromatic polyimides and poly(amide-imide) based on oxadiazole-pyridine derivatives, highlighting the material science applications of these compounds (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Anticancer Agents
- Redda and Gangapuram (2007) discussed the synthesis of substituted 1,3,4-oxadiazoles and their evaluation as anticancer agents. This research demonstrates the potential of oxadiazole derivatives in pharmacology (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-8-10-3-5-11(6-4-10)13-17-14(19-18-13)12-2-1-7-16-9-12/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSQGLQHNOGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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